Cas no 641571-10-0 (Nilotinib)
Nilotinib is een tyrosinekinaseremmer die selectief gericht is op het BCR-ABL-enzym, een belangrijk doelwit bij de behandeling van chronische myeloïde leukemie (CML). Het is ontworpen om resistentie tegen eerdere therapieën, zoals imatinib, te overwinnen door een hogere bindingsaffiniteit voor BCR-ABL. Nilotinib remt ook andere kinasen zoals KIT en PDGFR, wat bredere therapeutische mogelijkheden biedt. Het wordt vaak ingezet bij patiënten met nieuw gediagnosticeerde CML of bij wie eerdere behandelingen niet effectief waren. Dankzij de gerichte werking en verbeterde farmacokinetische eigenschappen vermindert het de kans op bijwerkingen in vergelijking met minder selectieve remmers.
Nilotinib structure
Product Name:Nilotinib
CAS-nummer:641571-10-0
MF:C28H22F3N7O
MW:529.515795230865
MDL:MFCD09833716
CID:68533
PubChem ID:644241
Update Time:2025-11-10
Nilotinib Chemische en fysische eigenschappen
Naam en identificatie
-
- Nilotinib
- AMN 107
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide Nilotinib(TINIBS )
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide
- Nilotinib for research
- Tasigna
- Nilotinib &
- its intermediates (Developing)
- Nilotinib (AMN-107)
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyrid...
- Nilotinib (AMN-107,Tasigna®)
- Nilotinib(AMN 107)
- Posaconazole inter
-  
- Afatinib
- AMN-107
- BIBW2992
- its intermediates
- Nilotinib,AMN107,Tasigna
- TASIGNA NILOTINIB
- Nilotinib & its intermediates
- Nilotinib & its intermediates
- AMN107
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- C28H22F3N7O
- HHZIURLSWUIHRB-UHFFFAOYSA-N
- NSC747599
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl
- FT-0654026
- NILOTINIB [MI]
- Nilotinib [USAN:INN:BAN]
- Z1741976994
- HMS3748E11
- CHEBI:52172
- NCGC00183285-04
- NILOTINIB [INN]
- HMS3244A14
- F41401512X
- EX-A8380
- AB01273978-02
- 3gp0
- D08953
- Q-101348
- NCGC00183285-03
- 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide
- UNII-F41401512X
- Nilotinib,AMN107,Tasigna;4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- NSC 747599
- NILOTINIB (USP-RS)
- NILOTINIB [HSDB]
- BRD-K81528515-001-04-7
- BN164654
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino] benzamide
- Nilotinib [USAN]
- AB01273978_03
- NSC-800804
- NSC800804
- NILOTINIB [USP-RS]
- N-(3-(3-(1H-Imidazolyl)propoxy)phenyl)-4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzamide
- Benzamide, 4-methyl-N-((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- 641571-10-0
- BENZAMIDE, 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)-
- Nilotinib free base
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]- (9CI)
- nilotinibum
- 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}benzamide
- AKOS005063561
- HMS3244B13
- HMS3654M07
- 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
- BCPP000149
- DTXCID3022663
- MLS003915611
- L01XE08
- AMN 107 Base Form
- Nilotinib (USAN/INN)
- NSC-747599
- 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-PYRIDIN-3-YLPYRIMIDIN-2-YL)AMINO)BENZAMIDE
- A834657
- NILOTINIB [MART.]
- HY-10159
- AM20090651
- HMS3295A23
- EN300-7381984
- N-8207
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- Nilotinib- Bio-X
- AC-647
- MFCD09833716
- BCP9000989
- SY024415
- NILOTINIB [EMA EPAR]
- NS00000665
- NILOTINIB [WHO-DD]
- NCGC00183285-15
- CHEMBL255863
- HSDB 7842
- AS-16214
- SW218083-2
- SB17315
- s1033
- Q412327
- 4-Methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide
- NCGC00183285-09
- NILOTINIB (MART.)
- MLS006010160
- SMR002544680
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
- 641571-10-0 (free base)
- AB01273978-01
- SCHEMBL7901
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- 4-Methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[5-(3-pyridyl)pyrimidin-2-yl]amino]benzamide
- EC 700-544-5
- DB04868
- SR-01000931150
- DTXSID5042663
- HMS3244A13
- SR-01000931150-2
- NILOTINIB [VANDF]
- NCGC00183285-01
- 1353151-22-0
- CS-0102
- GTPL5697
- BCP01367
- BDBM50237710
- CCG-264784
- Benzamide, 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- Nilotinib?
- BRD-K81528515-001-13-8
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- SDCCGSBI-0634418.P004
-
- MDL: MFCD09833716
- Inchi: 1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
- InChI-sleutel: HHZIURLSWUIHRB-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C=C(C=1)N1C=NC(C)=C1)NC(C1C=CC(C)=C(C=1)NC1N=CC=C(C2C=NC=CC=2)N=1)=O)(F)F
Berekende eigenschappen
- Exacte massa: 529.18400
- Monoisotopische massa: 529.184
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 6
- Complexiteit: 817
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 97.6
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 1.36
- Smeltpunt: 230-242°C
- Kookpunt: No data available
- Vlampunt: No data available
- Brekindex: 1.65
- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度6 mg/mL(11.33 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 97.62000
- LogboekP: 6.50180
Nilotinib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Vervoersnummer gevaarlijk materiaal:2206
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Verpakkingsgroep:III
- Gevaarsniveau:6.1(b)
- Verpakkingsgroep:III
- Veiligheidstermijn:6.1(b)
Nilotinib Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2604-50g |
Nilotinib |
641571-10-0 | 95% | 50g |
$1166 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002100 |
Nilotinib for system suitability |
641571-10-0 | European Pharmacopoeia (EP) Reference Standard | ¥1595.35 | 2022-02-21 | ||
| Matrix Scientific | 075955-250mg |
4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, 95+% |
641571-10-0 | 95+% | 250mg |
$324.00 | 2023-09-06 | |
| Matrix Scientific | 075955-1g |
4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, 95+% |
641571-10-0 | 95+% | 1g |
$700.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-100mg |
Nilotinib |
641571-10-0 | 99% | 100mg |
¥228.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-25mg |
Nilotinib |
641571-10-0 | 99% | 25mg |
¥110.0 | 2022-06-10 | |
| TRC | N465300-5mg |
Nilotinib |
641571-10-0 | 5mg |
$ 80.00 | 2023-09-06 | ||
| TRC | N465300-10mg |
Nilotinib |
641571-10-0 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | N465300-25mg |
Nilotinib |
641571-10-0 | 25mg |
$ 91.00 | 2023-09-06 | ||
| TRC | N465300-500mg |
Nilotinib |
641571-10-0 | 500mg |
$ 153.00 | 2023-09-06 |
Nilotinib Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:641571-10-0)Nilotinib
Ordernummer:A834657
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:30
Prijs ($):312.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:641571-10-0)Nilotinib
Ordernummer:sfd13076
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:36
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:641571-10-0)Nilotinib
Ordernummer:LE895
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:39
Prijs ($):discuss personally
E-mail:18501500038@163.com
Nilotinib Gerelateerde literatuur
-
Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
-
M. R. Siddique,A. V. Rutter,K. Wehbe,G. Cinque,G. Bellisola,J. Sulé-Suso Analyst 2017 142 1299
-
Ming Wen,Chao Shen,Linfang Wang,Pengfei Zhang,Jianzhong Jin RSC Adv. 2015 5 1522
-
Irena Philipova,Rositsa Mihaylova,Georgi Momekov,Rostislava Angelova,Georgi Stavrakov RSC Med. Chem. 2023 14 880
-
Huai-long Xu,Zi-jie Wang,Xiao-meng Liang,Xin Li,Zheng Shi,Nan Zhou,Jin-ku Bao Mol. BioSyst. 2014 10 1524
641571-10-0 (Nilotinib) Gerelateerde producten
- 822-36-6(4-Methylimidazole)
- 152459-95-5(Imatinib)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 220127-57-1(Imatinib mesylate)
- 726169-73-9(Mocetinostat)
- 887650-05-7(Lyn-IN-1)
- 859212-16-1(Bafetinib)
- 1246817-85-5(Nilotinib N-Oxide)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)